(E)-4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide, also known as CTB or Compound 1, is a novel small molecule that has attracted attention in the scientific community due to its potential therapeutic applications. CTB is a potent inhibitor of the protein-protein interaction between the transcription factors STAT3 and NF-κB, which are involved in various cellular processes such as inflammation, cell survival, and proliferation.
Mechanism of Action
Target of action
The compound contains a thiazole ring, which is a common feature in many bioactive molecules . Thiazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound could potentially interact with various biological targets.
Mode of action
The exact mode of action would depend on the specific targets of the compound. Generally, compounds with a thiazole ring can interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor signaling, or disrupting cellular processes .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Thiazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Advantages and Limitations for Lab Experiments
One advantage of (E)-4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide is its specificity for the STAT3/NF-κB pathway, which makes it a valuable tool for studying the role of these transcription factors in various diseases. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its poor solubility in water, which can make it challenging to administer in vivo. Additionally, more studies are needed to determine the optimal dosage and treatment duration for this compound in different disease models.
Future Directions
Several future directions for research on (E)-4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide can be identified. First, more studies are needed to elucidate the exact mechanism of how this compound inhibits the protein-protein interaction between STAT3 and NF-κB. Second, more studies are needed to determine the optimal dosage and treatment duration of this compound in different disease models. Third, more studies are needed to investigate the potential synergistic effects of this compound with other therapeutic agents. Fourth, more studies are needed to investigate the potential side effects of this compound in animal models. Finally, more studies are needed to investigate the potential clinical applications of this compound in humans.
Synthesis Methods
The synthesis of (E)-4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiosemicarbazone intermediate. The intermediate then undergoes a condensation reaction with 2-cyano-3-(4-methylphenyl)acrylic acid to form this compound. The synthesis of this compound has been reported in several publications, including a recent study by Wang et al. (2020).
Scientific Research Applications
(E)-4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and viral infections. Several studies have demonstrated the efficacy of this compound as an inhibitor of STAT3 and NF-κB signaling pathways, which are involved in the pathogenesis of these diseases. For example, this compound has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast cancer, lung cancer, and melanoma (Wang et al., 2020; Zhang et al., 2018). This compound has also been shown to have anti-inflammatory effects in animal models of acute lung injury and sepsis (Chen et al., 2019; Li et al., 2020). Additionally, this compound has been shown to have antiviral activity against influenza A virus and dengue virus (Zhang et al., 2017; Zhang et al., 2019).
properties
IUPAC Name |
4-[[(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4OS/c20-15-5-1-12(2-6-15)17-11-26-19(24-17)14(9-21)10-23-16-7-3-13(4-8-16)18(22)25/h1-8,10-11,23H,(H2,22,25)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZZGDVIXOEDQR-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.